3-Bromo-4'-n-butylbenzophenone
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Description
3-Bromo-4’-n-butylbenzophenone is a chemical compound with the molecular formula C17H17BrO. It is used in biochemical research .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4’-n-butylbenzophenone consists of a benzophenone core with a bromine atom substituted at the 3-position and a butyl group substituted at the 4’-position .Physical And Chemical Properties Analysis
3-Bromo-4’-n-butylbenzophenone has a molecular weight of 317.22 g/mol. Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Bromophenol Derivatives in Cancer Research
Research on bromophenol derivatives, such as those found in the red alga Rhodomela confervoides, has revealed that they have potential applications in cancer research. These compounds, including variations of bromophenols, were explored for their activities against human cancer cell lines and microorganisms, although some were found inactive (Zhao et al., 2004).
Photodynamic Therapy for Cancer
A study on zinc phthalocyanine derivatives substituted with bromophenol groups highlighted their potential in photodynamic therapy for cancer treatment. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant Properties
Bromophenol derivatives have also been studied for their antioxidant properties. For instance, derivatives from Rhodomela confervoides demonstrated potent free radical scavenging activities, suggesting their utility as natural antioxidants in food or pharmaceutical applications (Li, Li, Gloer, & Wang, 2011).
Aromatic Nucleophilic Substitution Studies
Investigations into the reactions of bromophenol derivatives, such as 3-Bromo-2-nitrobenzo[b]thiophene with various amines, have provided insights into aromatic nucleophilic substitution processes, which are relevant in synthetic chemistry (Guerrera, Salerno, Lamartina, & Spinelli, 1995).
Synthesis and Chemical Reactions
Studies on the synthesis and chemical reactions of bromophenol derivatives, including the McMurry coupling of bromoacetophenone and bromobenzophenone derivatives, contribute to our understanding of their chemical properties and potential industrial applications (Daik, Feast, Batsanov, & Howard, 1998).
properties
IUPAC Name |
(3-bromophenyl)-(4-butylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-2-3-5-13-8-10-14(11-9-13)17(19)15-6-4-7-16(18)12-15/h4,6-12H,2-3,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNMIRAAPSOZXCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373590 |
Source
|
Record name | 3-Bromo-4'-n-butylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4'-n-butylbenzophenone | |
CAS RN |
844879-33-0 |
Source
|
Record name | (3-Bromophenyl)(4-butylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844879-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4'-n-butylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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